オクタフルオロトルエン

概要

説明

Octafluorotoluene (OFT) is a fluorinated organic compound that is used in a variety of scientific and industrial applications. It is a colorless, non-flammable liquid with a sweet odor and a boiling point of 80°C (176°F). It is a versatile compound that is used in a variety of laboratory experiments and industrial processes, such as the synthesis of other compounds, the production of semiconductors, and the production of high-performance plastics.

科学的研究の応用

医薬品

オクタフルオロトルエン: は、医療分野において貴重な化合物として認識されています。 それは、麻酔薬への応用で知られるフルオロカーボン類に属します 。 薬物分子へのフッ素原子の導入は、代謝安定性、薬物動態、および生物組織への透過性を大幅に変化させる可能性があります 。 このため、オクタフルオロトルエンは、強化された特性を持つ新しい医薬品化合物の開発のための潜在的な候補となります。

農薬

農薬業界では、オクタフルオロトルエンは、作物の収量維持と損失最小化に不可欠な農薬の開発に貢献しています 。 農薬に導入されたフッ素原子のユニークな特性は、その効力と環境への影響を改善し、より持続可能で毒性の低いものにすることができます .

冷媒

オクタフルオロトルエン: は、パーフルオロカーボン(PFC)グループに属するため、冷媒の製造に使用されます 。 PFCは、冷媒としてその有効性で知られており、地球温暖化係数の高いハイドロクロロフルオロカーボン(HCFC)やハイドロフルオロカーボン(HFC)に代わるものとなっています .

電子機器

電子機器業界では、オクタフルオロトルエンは、その溶媒特性のために利用されています。 それは、電子デバイスの製造工程の一部であり、そこで部品の洗浄や製造中の他の物質のキャリアとして使用できます .

太陽電池

オクタフルオロトルエン: は、太陽電池技術の進歩に貢献しています。 その誘導体は、有機太陽電池の効率と安定性を向上させる可能性を秘めているため、研究されています 。 フッ素原子の添加は、電力変換効率とデバイス性能の著しい向上につながる可能性があります .

コーティング

最後に、オクタフルオロトルエンは、コーティング業界に関与しています。 オクタフルオロトルエンを含むフルオロカーボンは、耐食性、難燃性、セルフクリーニングコーティングなど、さまざまなコーティングの製造に使用されています 。 これらのコーティングは、表面を損傷から保護すると同時に、審美的な価値も向上させます。

作用機序

Target of Action

Octafluorotoluene, also known as Perfluorotoluene, is a chemical compound that belongs to the class of fluorocarbons . It is primarily used as an industrial solvent and a versatile gas chromatographic/mass spectrometric derivatizing agent for steroids containing alcoholic, phenolic, or alpha, beta-unsaturated keto functions . Therefore, its primary targets are these specific types of steroids.

Mode of Action

The interaction of Octafluorotoluene with its targets involves a phase-transfer reaction . It acts as a derivatizing agent, modifying the chemical structure of the target steroids to enhance their properties, such as volatility or stability, which are crucial for gas chromatographic/mass spectrometric analysis .

Pharmacokinetics

Its physical and chemical properties, such as its boiling point of 104 °c and its miscibility with organic compounds , suggest that it may have significant volatility and solubility, which could influence its absorption and distribution

Result of Action

The primary result of Octafluorotoluene’s action is the derivatization of target steroids, enhancing their properties for gas chromatographic/mass spectrometric analysis . This can aid in the detection and quantification of these steroids, which can be crucial in various fields such as biomedical research and drug testing.

Action Environment

The action, efficacy, and stability of Octafluorotoluene can be influenced by various environmental factors. For instance, its volatility could be affected by temperature , potentially influencing its efficacy as a solvent or a derivatizing agent Additionally, its chemical stability could be influenced by factors such as pH or the presence of other chemicals.

Safety and Hazards

生化学分析

Biochemical Properties

Octafluorotoluene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, octafluorotoluene can act as a derivatizing agent in gas chromatographic/mass spectrometric analysis of steroids containing alcoholic, phenolic, or alpha, beta-unsaturated keto functions . The interactions between octafluorotoluene and these biomolecules are primarily based on its ability to form stable complexes, which facilitate the identification and quantification of the target compounds.

Cellular Effects

Octafluorotoluene has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, octafluorotoluene can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, its interaction with cell membranes can impact membrane fluidity and permeability, thereby affecting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of octafluorotoluene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Octafluorotoluene can inhibit or activate specific enzymes by binding to their active sites, thereby modulating their activity . This interaction can lead to alterations in metabolic pathways and cellular processes. Furthermore, octafluorotoluene can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of octafluorotoluene can change over time due to its stability and degradation properties. Octafluorotoluene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to octafluorotoluene in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of octafluorotoluene vary with different dosages in animal models. At low doses, octafluorotoluene may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including disruptions in cellular homeostasis and potential cytotoxicity. These threshold effects highlight the importance of dosage considerations in the use of octafluorotoluene in research and industrial applications.

Metabolic Pathways

Octafluorotoluene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic processes . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, octafluorotoluene is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The distribution of octafluorotoluene within cells can impact its biochemical activity and influence cellular processes such as signal transduction and metabolic regulation.

Subcellular Localization

Octafluorotoluene exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of octafluorotoluene can influence its interactions with other biomolecules and its role in cellular processes, such as enzyme activity and gene expression regulation.

特性

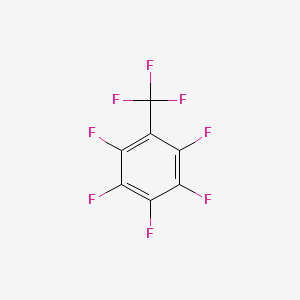

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F8/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPWUOFNOTUBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059993 | |

| Record name | 1-Trifluoromethyl-2,3,4,5,6-pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Octafluorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

29.0 [mmHg] | |

| Record name | Octafluorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

434-64-0 | |

| Record name | Octafluorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octafluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTAFLUOROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4,5-pentafluoro-6-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Trifluoromethyl-2,3,4,5,6-pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAFLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EFB94M9FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(2-fluorophenyl)-6-(3-pyridinyl)-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1221131.png)

![(2Z)-2-[[(5-chloropyridin-2-yl)amino]methylidene]cyclohexan-1-one](/img/structure/B1221136.png)

![2-[(4-Chlorophenyl)methylthio]-5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1221137.png)

![[4-(4-Hydroxyphenyl)-1-piperazinyl]-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1221139.png)

![2-[(2,3,4-Trifluorophenyl)sulfonylamino]acetic acid [2-(3,4-dimethoxyanilino)-2-oxoethyl] ester](/img/structure/B1221144.png)

![N-[(5-chloro-8-hydroxy-7-quinolinyl)-(2-furanyl)methyl]acetamide](/img/structure/B1221154.png)

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B1221155.png)